molecular formula C15H12F3NO4 B150276 Fluazifop CAS No. 69335-91-7

Fluazifop

Cat. No. B150276
CAS RN: 69335-91-7
M. Wt: 327.25 g/mol
InChI Key: YUVKUEAFAVKILW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluazifop is a selective herbicide used to control grass weeds in various crops. It functions by inhibiting the enzyme acetyl-CoA carboxylase, which is crucial for fatty acid synthesis in plants. This inhibition is specific to certain plant species, making fluazifop effective against grasses while sparing broadleaf crops and other non-target species. The R stereoisomer of fluazifop is primarily responsible for its herbicidal activity, as it selectively inhibits the acetyl-CoA carboxylase in sensitive species like barley (Hordeum vulgare) but not in resistant species such as pea (Pisum sativum) .

Synthesis Analysis

The synthesis of fluazifop involves creating the active ester form, fluazifop-butyl, which is then degraded into fluazifop and other metabolites. A microbial mixed culture capable of degrading fluazifop-butyl and fluazifop has been identified, with the degradation process being stereoselective, favoring the S-enantiomer over the R-enantiomer. The degradation of fluazifop results in the formation of several metabolites, including 4-(5-trifluoromethyl-2-pyridyl)oxyphenol, 5-trifluoromethyl-2-hydroxypyridine, and 2-(5-trifluoromethyl pyridyl)hydroxy acetate .

Molecular Structure Analysis

Fluazifop's molecular structure includes a phenoxy group and a pyridinyl moiety, which are essential for its herbicidal activity. The presence of the trifluoromethyl group on the pyridinyl ring is a common feature in arylophenoxypropionate herbicides, contributing to their selective activity and potency .

Chemical Reactions Analysis

Fluazifop undergoes various chemical reactions in the environment and within plant tissues. In sensitive grass species, fluazifop inhibits the synthesis of fatty acids, particularly affecting the proportion of C18 fatty acids. This inhibition does not affect elongation reactions but specifically diminishes synthesis de novo . In non-target species like maize, fluazifop can induce changes in the levels of pigments and polyamines, which are associated with the plant's response to the herbicide .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluazifop contribute to its behavior in the environment and its selectivity as a herbicide. Fluazifop-butyl is readily taken up by plants and translocated within the tissues. It is retained on the foliage and can be exuded into the soil, where it undergoes microbial degradation. The degradation products of fluazifop, such as fluazifop-P and TFMP, have been detected in water samples from agricultural fields, indicating that they can leach into groundwater . The environmental fate of fluazifop is influenced by its limited sorption to soil and its persistence, which can lead to the presence of its degradation products in the environment .

Relevant Case Studies

Several case studies have demonstrated the effects of fluazifop on different plant species and its environmental fate. For instance, fluazifop has been shown to control annual grasses effectively in cucurbit crops and sweet potatoes without leaving significant residues at harvest . In another study, fluazifop induced hepatocellular peroxisome proliferation in rats, suggesting that it can act as a weak rodent peroxisome proliferator . Additionally, the leaching of fluazifop degradation products in agricultural soils highlights the need for monitoring water quality in areas where the herbicide is used .

Scientific Research Applications

Fluazifop's Mechanism of Action

  • Fluazifop selectively targets grasses by inhibiting acetyl-CoA carboxylase in sensitive plant species, crucial for fatty acid synthesis. This action is specific to certain grasses like barley (Hordeum vulgare) and does not affect resistant species such as pea (Pisum sativum) (Walker et al., 1988).

Effectiveness in Different Plant Species

  • Fluazifop's impact varies among plant species. For example, it affects oats (Avena sativa) and wheat (Triticum aestivum) differently in terms of transpiration and growth, with oats being more susceptible in controlled environments (Beardmore & Linscott, 1989).
  • The herbicide is effective in reducing red rice (Oryza sativa) seed production when applied sequentially at higher concentrations (Salzman, Smith, & Talbert, 1988).

Environmental and Non-Target Plant Effects

  • Fluazifop can cause oxidative stress in non-target plants like Phaseolus vulgaris, leading to physiological disorders and reduced growth and yield (Odjegba & Adebisi, 2022).
  • In a greenhouse setting, it was studied for its effects on the growth and development of various vegetables, indicating its broader agricultural applications (Boucounis, Whitwell, & Ogle, 1988).
  • Fluazifop-P-butyl, specifically, can have phytotoxic effects on UK wildflower species and grasses, with reductions in seedling emergence and phytotoxicity, although these effects were generally temporary (Blake et al., 2012).

Metabolic and Residue Studies

  • Metabolism studies in resistant goosegrass (Eleusine indica) in Taiwan showed various metabolites of fluazifop-P-butyl, indicating its extensive metabolic pathway (Wang et al., 2017).
  • Research on its environmental fate revealed that fluazifop-P-butyl and its degradation products can leach into groundwater, posing potential environmental risks (Badawi et al., 2015).

properties

IUPAC Name

2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO4/c1-9(14(20)21)22-11-3-5-12(6-4-11)23-13-7-2-10(8-19-13)15(16,17)18/h2-9H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUVKUEAFAVKILW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3058163
Record name Fluazifop
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3058163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluazifop

CAS RN

69335-91-7
Record name Fluazifop
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69335-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluazifop [ANSI:BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069335917
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluazifop
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3058163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUAZIFOP
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JD49YW45K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

100.0 g (0.92 mol) of (RS)-(+)-2-chloropropionic acid are added to the solution of 192.0 g (0.75 mol) of 4-(5-trifluoromethyl-2-pyridyloxy)phenol in 900 g (about 1050 ml) of xylene. The temperature of the reaction mixture is elevated to 80° C. and 78.0 g (1.95 mol) of sodium hydroxide dissolved in water are added dropwise under such a reduced pressure (about 36 kPa) that the mixture boils at 90° C. The water formed in the reaction is continuously distilled off while maintaining the boiling temperature at 90° C. After the addition, the reaction mixture is stirred at 90° C. for additional 15 minutes, then the reduced pressure is ceased. After adding 300 ml of water to the mixture and stirring at 85° C. for 10 minutes, it is acidified by adding phosphoric acid and the phases are separated. The xylene layer is dried, treated with activated charcoal and finally evaporated to dryness.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
192 g
Type
reactant
Reaction Step One
Quantity
1050 mL
Type
solvent
Reaction Step One
Quantity
78 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fluazifop
Reactant of Route 2
Reactant of Route 2
Fluazifop
Reactant of Route 3
Reactant of Route 3
Fluazifop
Reactant of Route 4
Reactant of Route 4
Fluazifop
Reactant of Route 5
Reactant of Route 5
Fluazifop
Reactant of Route 6
Reactant of Route 6
Fluazifop

Citations

For This Compound
15,400
Citations
JD Byrd, AC York - Weed Science, 1987 - cambridge.org
… Tank mixtures of 1.1 to 2.2 kg/ha of fluometuron plus sethoxydim or fluazifop were … or fluazifop application. Tank-mixing 1.1 or 2.2 kg/ha of MSMA with sethoxydim or fluazifop initially …
Number of citations: 75 www.cambridge.org
JJ Kells, WF Meggitt, D Penner - Weed Science, 1984 - cambridge.org
… Fluazifop-butyl is a selective postern ergence … -fluazifop-butyl in quackgrass and soybean; b) the growth stage of quackgrass as it affects absorption, translocation, and activity of fluazifop…
Number of citations: 174 www.cambridge.org
I Hidayat, C Preston - Pesticide Biochemistry and Physiology, 1997 - Elsevier
… Absorption of [14C]fluazifop-butyl and translocation of 14C from [14C]fluazifop-butyl were … [14C]fluazifop-butyl to [14C]fluazifop acid in leaves; however, [14C]fluazifop acid was …
Number of citations: 76 www.sciencedirect.com
KL Ferreira, JD Burton, HD Coble - Weed Science, 1995 - cambridge.org
… Greenhouse experiments indicated that fluazifop-P activity … fluazifop-P rates or by applying DPX-PE350 after fluazifop-P. Applying DPX-PE350 24 h prior to fluazifop-P reduced fluazifop-…
Number of citations: 46 www.cambridge.org
JF Derr, TJ Monaco, TJ Sheets - Weed Science, 1985 - cambridge.org
… of fluazifop, formulation blank plus crop oil, the butyl ester of fluazifop applied at 0.28 kg/ha, and fluazifop … The butyl ester of fluazifop was applied at 0, 0.035, and 0.07 kg/ha when the …
Number of citations: 50 www.cambridge.org
T Darine, C Alaeddine, B Fethi, M Ridha - Soil Biology and Biochemistry, 2015 - Elsevier
Fusilade (fluazifop-P-butyl) is an extensively used herbicide in legumes cropping systems; nevertheless, the extent of its ecological risk remains unknown. The aim of this work is to …
Number of citations: 21 www.sciencedirect.com
芳賀隆弘, 藤川敢市, 坂下信行, 西山隆三 - Journal of Pesticide Science, 1987 - jlc.jst.go.jp
… authors have successfully developed fluazifop which is capable of … Thus-prepared fluazifop-butyl, endowed with selectivity of … Structure-activity relationship studies on fluazifop and …
Number of citations: 22 jlc.jst.go.jp
RJ Smeda, AR Putnam - Weed Technology, 1990 - cambridge.org
… Increasing the air temperature from 18 to 30 C reduced fluazifop control of green foxtail at … kg/ha fluazifop; the interval was reduced to 45 and 15 min, respectively, when fluazifop rates …
Number of citations: 28 www.cambridge.org
LF Cieslik, RA Vidal, AB Machado, MM Trezzi - Planta Daninha, 2017 - SciELO Brasil
… the time of fluazifop-p-butyl (fluazifop) application which … 4 pm and 9 pm) and five doses of fluazifop (80, 110, 140, 170 and … Efficacy on grass control with fluazifop was dependent on the …
Number of citations: 7 www.scielo.br
DJ Doohan, TJ Monaco, TJS And, RB Leidy - Weed research, 1986 - Wiley Online Library
… of fluazifop, … Fluazifop was not detected in samples treated 287 days or more before harvest (prior growing season) at 0 25-1 65 kg ha"' (three applications ofO 55 kg ha"')• Fluazifop-…
Number of citations: 10 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.